N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a cyclopropanesulfonamide group
Properties
IUPAC Name |
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c19-22(20,12-7-8-12)17-11-4-3-9-18(10-11)15-16-13-5-1-2-6-14(13)21-15/h1-2,5-6,11-12,17H,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEPEBVPAIKNQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3S2)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps. One common route starts with the preparation of the benzothiazole moiety, which can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzothiazole intermediate. Finally, the cyclopropanesulfonamide group is attached through a sulfonylation reaction, using reagents such as sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine .
Scientific Research Applications
Histamine Receptor Modulation
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide has been identified as a potential histamine H3 receptor ligand. The modulation of H3 receptors is crucial in treating various neurological disorders, including cognitive dysfunctions and memory-related conditions. Compounds that interact with these receptors can exhibit antagonist or agonist activities, which can be beneficial in managing conditions such as Alzheimer's disease and schizophrenia .
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole compounds possess anticancer properties. Research suggests that the incorporation of piperidine and cyclopropane moieties enhances the cytotoxic effects against certain cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through various signaling pathways .
Case Study 1: H3 Receptor Ligands
A study demonstrated that compounds similar to this compound showed promising results in modulating H3 receptor activity. These compounds were tested in vitro for their ability to inhibit H3 receptor-mediated signaling pathways, showing potential for therapeutic applications in cognitive enhancement .
Case Study 2: Anticancer Screening
In a screening of various benzothiazole derivatives, this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7). The study highlighted its ability to induce cell cycle arrest and apoptosis, suggesting its potential as a lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide would depend on its specific biological target. Generally, compounds with a benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance binding affinity, while the cyclopropanesulfonamide group could influence the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds also contain a benzothiazole moiety and have been studied for their antibacterial properties.
3-(1,3-benzothiazol-2-yl)-2-phenyl derivatives: These derivatives have shown potential in various biological assays.
Uniqueness
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is unique due to the combination of its structural features, which may confer specific biological activities not observed in similar compounds. The presence of the cyclopropanesulfonamide group, in particular, distinguishes it from other benzothiazole derivatives .
Biological Activity
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C16H21N3O2S
- Molecular Weight : 351.487 g/mol
- CAS Number : 2877644-78-3
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with benzothiazole moieties. The compound can be synthesized through various methods, including the use of cyclopropanesulfonamide as a key intermediate.
This compound exhibits a range of biological activities, primarily through its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit certain enzymes involved in cellular processes. For instance, it has shown promise in inhibiting poly(ADP-ribose) polymerase (PARP) activity, which is crucial in DNA repair mechanisms .
- Antiproliferative Effects : Research indicates that this compound may possess antiproliferative properties against cancer cell lines, particularly those deficient in BRCA1 and BRCA2 genes. The IC50 values for PARP inhibition are reported to be in the nanomolar range (e.g., IC50 = 3.8 nM and 2.1 nM for PARP 1 and 2 respectively) .
- Vasorelaxant Activity : Some studies have highlighted its vasorelaxant effects, suggesting potential cardiovascular benefits through modulation of vascular smooth muscle function .
Case Studies and Research Findings
A comprehensive review of the literature reveals several studies that have evaluated the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
